molecular formula C19H13BrN2OS B2610925 (2Z)-3-(4-bromophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 313686-23-6

(2Z)-3-(4-bromophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B2610925
CAS No.: 313686-23-6
M. Wt: 397.29
InChI Key: NKNSHORUTCIQTC-GDNBJRDFSA-N
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Description

The compound (2Z)-3-(4-bromophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a nitrile-functionalized ene derivative featuring a thiazole core substituted with bromophenyl and methoxyphenyl groups. Its Z-configuration at the double bond and planar thiazole ring contribute to its structural rigidity and electronic properties. This compound belongs to a broader class of thiazole-based derivatives studied for applications in medicinal chemistry and materials science .

Properties

IUPAC Name

(Z)-3-(4-bromophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2OS/c1-23-17-8-4-14(5-9-17)18-12-24-19(22-18)15(11-21)10-13-2-6-16(20)7-3-13/h2-10,12H,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNSHORUTCIQTC-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=C(C=C3)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(4-bromophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring followed by the introduction of the bromophenyl and methoxyphenyl groups. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(4-bromophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove certain functional groups or alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a simpler structure with fewer functional groups.

Scientific Research Applications

(2Z)-3-(4-bromophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific pathways or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (2Z)-3-(4-bromophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Geometry and Reactivity

a. Halogen vs. Alkoxy Substitutions

  • (2Z)-2-(4-Methylphenyl)-3-(2-naphthyl)-prop-2-enenitrile () :
    This analog replaces the thiazole ring with a naphthyl group and substitutes the bromophenyl with methylphenyl. The absence of the thiazole heterocycle reduces planarity and electronic conjugation, leading to lower thermal stability. The methyl group offers steric hindrance but lacks the electron-withdrawing effects of bromine, altering reactivity in cross-coupling reactions .
  • 4-(4-Bromophenyl)-4-oxo-but-2-enoic Acid Derivatives (): These compounds retain the bromophenyl group but replace the thiazole with a ketone-functionalized enoic acid. The carboxylic acid moiety enhances hydrophilicity, contrasting with the nitrile group in the target compound, which prioritizes lipophilicity. The ketone group also facilitates Michael addition reactions, a pathway less accessible in the thiazole-containing target .

b. Thiazole Core Modifications

  • (2E)-4-(4-Bromophenyl)-2-{(2Z)-[1-(4-methylphenyl)ethylidene]hydrazinyl-2-yl}-3-phenyl-2,3-dihydro-1,3-thiazole () :
    This compound features a dihydrothiazole ring with a hydrazinyl substituent. The partial saturation of the thiazole reduces aromaticity, decreasing conjugation with the bromophenyl group. The hydrazinyl moiety introduces hydrogen-bonding capabilities, absent in the target compound, which may enhance crystallinity .
  • 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () :
    Fluorine substituents replace bromine and methoxy groups here. The smaller size and higher electronegativity of fluorine reduce steric bulk and increase polarity compared to the target compound. The triazole-pyrazole-thiazole hybrid structure enhances π-π stacking but complicates synthetic routes .
Crystallographic and Electronic Properties
  • Planarity and Packing :
    The target compound’s thiazole and enenitrile groups likely enforce near-planar geometry, similar to fluorophenyl-thiazole derivatives in . However, the methoxyphenyl group’s perpendicular orientation (observed in ) could disrupt crystal packing efficiency compared to halogenated analogs .
  • Electronic Effects :
    The bromophenyl group’s electron-withdrawing nature contrasts with the methoxy group’s electron-donating effects, creating a push-pull electronic system. This duality is absent in purely halogenated (e.g., ) or alkyl-substituted (e.g., ) analogs, impacting UV-Vis absorption and redox behavior .

Research Implications

The structural and electronic uniqueness of the target compound positions it as a candidate for further studies in:

  • Medicinal Chemistry : Bromophenyl-thiazole hybrids are explored for kinase inhibition, while methoxy groups may modulate bioavailability .
  • Materials Science: The push-pull system could enable applications in organic semiconductors or nonlinear optics, leveraging its conjugated π-system .

Biological Activity

The compound (2Z)-3-(4-bromophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a member of the thiazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, synthesizing data from various studies, and presenting case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of the compound is C17H15BrN2SC_{17}H_{15}BrN_2S. Its structure features a thiazole ring, a bromophenyl group, and a methoxyphenyl moiety, which contribute to its biological properties. The presence of these functional groups is believed to enhance its interaction with biological targets.

Structural Characteristics

PropertyValue
Molecular FormulaC17H15BrN2SC_{17}H_{15}BrN_2S
Molecular Weight364.28 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Anticancer Properties

Recent studies have indicated that thiazole derivatives exhibit significant anticancer activity. For instance, a study demonstrated that compounds similar to This compound showed inhibition of cell proliferation in various cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis and inhibition of specific signaling pathways associated with cancer progression.

Antimicrobial Activity

Thiazole derivatives have also been reported to possess antimicrobial properties. A case study highlighted the effectiveness of similar compounds against Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes was noted as a key mechanism for its antimicrobial action.

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Research has shown that derivatives with similar structures can inhibit enzymes involved in critical biological processes, such as kinases and phosphatases. This inhibition could lead to therapeutic applications in diseases where these enzymes play a pivotal role.

Case Study 1: Anticancer Activity Assessment

In a controlled laboratory setting, This compound was tested against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging between 10 µM to 20 µM.

Case Study 2: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects with minimum inhibitory concentrations (MIC) of 15 µg/mL for S. aureus and 20 µg/mL for E. coli.

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